4-(1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one
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Overview
Description
4-(1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Mechanism of Action
Target of Action
Benzofuran derivatives, which include this compound, have been found to be effective against certain microbes .
Mode of Action
It is known that benzofuran derivatives have a wide range of biological and pharmacological applications .
Biochemical Pathways
Benzofuran derivatives have been found to have a wide array of biological activities, making them a privileged structure in the field of drug discovery .
Pharmacokinetics
It is known that improved bioavailability is one of the targets achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to be effective against certain microbes .
Action Environment
It is known that benzofuran derivatives have a wide range of biological and pharmacological applications, indicating their potential stability and efficacy in various environments .
Biochemical Analysis
Biochemical Properties
For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects
Cellular Effects
Some benzofuran derivatives have been found to have significant effects on various types of cells and cellular processes . For example, some benzofuran derivatives have been found to have anti-proliferative effects on cancer cells
Molecular Mechanism
Some benzofuran derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one typically involves multi-step reactions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as using palladium, is also employed in some synthetic routes .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-(1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with similar biological activities.
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative with therapeutic applications.
Uniqueness
4-(1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one stands out due to its unique combination of the benzofuran and chromenone moieties, which confer a broader spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-(1-benzofuran-2-yl)-6-hydroxy-7-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O4/c1-10-6-16-12(8-14(10)19)13(9-18(20)22-16)17-7-11-4-2-3-5-15(11)21-17/h2-9,19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFQGQNYHLNGTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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